molecular formula C24H34N3O6+ B13861531 (R)-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

(R)-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide

Cat. No.: B13861531
M. Wt: 460.5 g/mol
InChI Key: JIMZHCFQUQMSGP-GOSISDBHSA-O
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Description

®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, and multiple methoxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxy and hydroxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

Medicine

In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its piperazine ring is a common feature in many pharmaceuticals, and the methoxy groups can influence its pharmacokinetic properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: Lacks the ® configuration, which can affect its biological activity.

    N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.

Uniqueness

The ® configuration of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide provides it with unique stereochemical properties that can influence its interaction with biological targets. This makes it distinct from its similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C24H34N3O6+

Molecular Weight

460.5 g/mol

IUPAC Name

N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide

InChI

InChI=1S/C24H33N3O6/c1-30-19-7-4-5-8-20(19)33-17-18(28)15-26-11-13-27(14-12-26)16-23(29)25-24-21(31-2)9-6-10-22(24)32-3/h4-10,18,28H,11-17H2,1-3H3,(H,25,29)/p+1/t18-/m1/s1

InChI Key

JIMZHCFQUQMSGP-GOSISDBHSA-O

Isomeric SMILES

COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O

Canonical SMILES

COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O

Origin of Product

United States

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